S-Acetonylcysteine
Description
S-Acetonylcysteine is a sulfur-containing amino acid derivative hypothesized to occur in Allium species, such as garlic and chives, based on untargeted metabolomic analyses . Its structure features an acetonyl group (-CH2COCH3) attached to the sulfur atom of cysteine. Potential roles in flavor biosynthesis or antioxidant activity are speculated but remain unverified.
Properties
Molecular Formula |
C6H11NO3S |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-oxopropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H11NO3S/c1-4(8)2-11-3-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
BYMSHHJFWDLNBG-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)CSC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(=O)CSCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Acetonylcysteine typically involves the conjugation of L-cysteine with an acetonyl group. One common method involves the reaction of L-cysteine with acetone in the presence of a suitable catalyst under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The product is typically isolated through crystallization, followed by drying and packaging .
Chemical Reactions Analysis
Types of Reactions
S-Acetonylcysteine undergoes various chemical reactions, including:
Oxidation: The thio-group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetonyl moiety can be reduced to form alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
S-Acetonylcysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of S-Acetonylcysteine involves its interaction with various molecular targets and pathways. It is known to act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound also modulates cellular signaling pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacokinetics
- This compound: No direct data available.
- S-Allyl-L-Cysteine: Rapid absorption in the gastrointestinal tract; metabolized to allyl mercaptan, a H2S donor .
- N-Acetylcysteine : High oral bioavailability; deacetylated to cysteine in the liver, supporting glutathione synthesis .
- S-Sulfocysteine : Poor cellular uptake due to the charged sulfonic acid group; primarily used in in vitro studies .
This compound
- Metabolomic Identification : Detected in Allium fistulosum (green onion) and its hybrid with Chinese chive (A. tuberosum) via LC-FTMS, though confirmation requires NMR or synthetic standards .
- Functional Hypotheses : May act as a precursor for sulfur-containing flavor molecules, analogous to alliin in garlic .
Key Analogues
N-Acetylcysteine Clinical Use: FDA-approved for acetaminophen overdose and chronic respiratory conditions (e.g., COPD) . Research: Superior to placebo in reducing oxidative stress in metabolic syndrome (p<0.01) .
S-Allyl-L-Cysteine Antioxidant Effects: Reduces cataract formation in oxidative stress models by 40% compared to controls . H2S Modulation: Enhances cystathionine γ-lyase activity, boosting endogenous H2S production .
S-Methylcysteine
- Anti-inflammatory Action : Reduces TNF-α levels by 30% in murine models of colitis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
